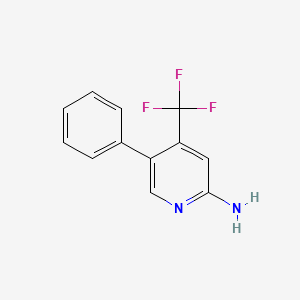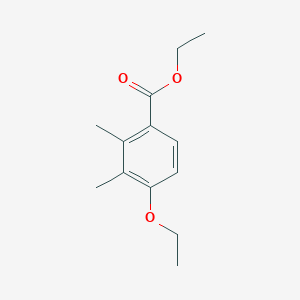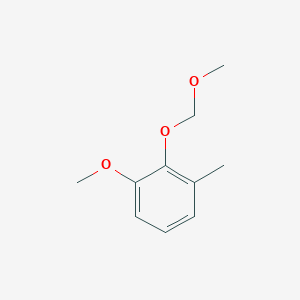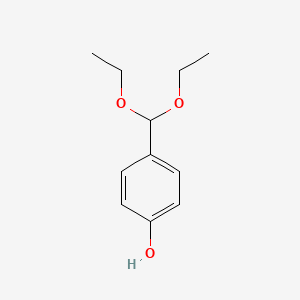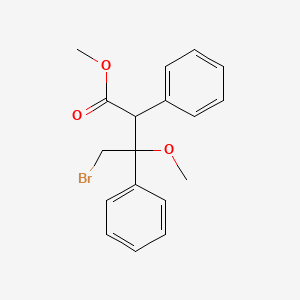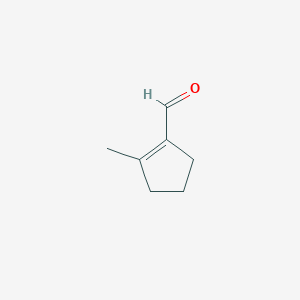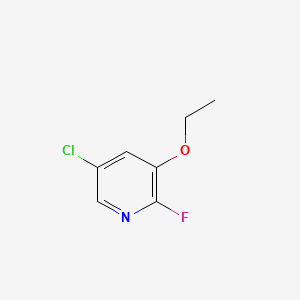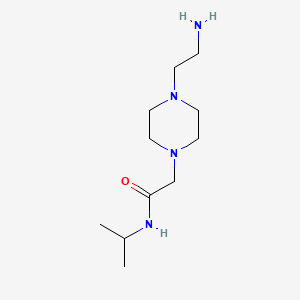![molecular formula C9H5NO3S B14021656 7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)
7-Nitrobenzo[b]thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitrobenzo[b]thiophene-3-carbaldehyde is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry, organic electronics, and material science. The nitro group at the 7th position and the aldehyde group at the 3rd position make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-Nitrobenzo[b]thiophene-3-carbaldehyde involves the nitration of benzo[b]thiophene followed by formylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The formylation step typically involves the use of Vilsmeier-Haack reagent, which is a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Nitrobenzo[b]thiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: 7-Nitrobenzo[b]thiophene-3-carboxylic acid
Reduction: 7-Aminobenzo[b]thiophene-3-carbaldehyde
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used
Scientific Research Applications
7-Nitrobenzo[b]thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7-Nitrobenzo[b]thiophene-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or proteins, such as kinases, by binding to their active sites and preventing their normal function. The nitro group can also participate in redox reactions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Aminobenzo[b]thiophene-3-carbaldehyde: Contains an amino group instead of a nitro group, which can lead to different biological activities and chemical reactivity.
7-Nitrobenzo[b]thiophene-2-carbaldehyde: The position of the aldehyde group is different, which can affect the compound’s reactivity and applications.
Uniqueness
7-Nitrobenzo[b]thiophene-3-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and drug discovery.
Properties
Molecular Formula |
C9H5NO3S |
|---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
7-nitro-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H5NO3S/c11-4-6-5-14-9-7(6)2-1-3-8(9)10(12)13/h1-5H |
InChI Key |
RJYICEGDFLNKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


